molecular formula C16H22N2O6 B14506260 N-(tert-Butoxycarbonyl)-L-tyrosylglycine CAS No. 63909-62-6

N-(tert-Butoxycarbonyl)-L-tyrosylglycine

Cat. No.: B14506260
CAS No.: 63909-62-6
M. Wt: 338.36 g/mol
InChI Key: XBPDIRMYWASXPW-LBPRGKRZSA-N
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Description

N-(tert-Butoxycarbonyl)-L-tyrosylglycine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosylglycine typically involves the protection of the amino group of L-tyrosine with the Boc group, followed by coupling with glycine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with glycine can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-tyrosylglycine is unique due to the presence of both the Boc-protected amino group and the phenolic hydroxyl group of tyrosine. This combination allows for selective reactions and modifications, making it a versatile building block in peptide synthesis .

Properties

CAS No.

63909-62-6

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(23)18-12(14(22)17-9-13(20)21)8-10-4-6-11(19)7-5-10/h4-7,12,19H,8-9H2,1-3H3,(H,17,22)(H,18,23)(H,20,21)/t12-/m0/s1

InChI Key

XBPDIRMYWASXPW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O

Origin of Product

United States

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